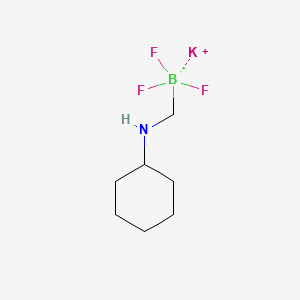

((环己基氨基)甲基)三氟硼酸钾

描述

Potassium ((cyclohexylamino)methyl)trifluoroborate is a chemical compound with the CAS Number: 888711-52-2 and a molecular weight of 219.1 .

Synthesis Analysis

While specific synthesis methods for Potassium ((cyclohexylamino)methyl)trifluoroborate were not found, related compounds such as potassium organotrifluoroborates can be prepared through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1 and the InChI key is GYUWPHIATXXXJT-UHFFFAOYSA-N .Chemical Reactions Analysis

Potassium trifluoroborates, a class of organoboron reagents to which this compound belongs, are known to be versatile coupling partners in a vast array of C–C bond-forming reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere and under -20C .科学研究应用

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Potassium ((cyclohexylamino)methyl)trifluoroborate is used in the synthesis of α-amino esters through the Petasis borono-Mannich multicomponent reaction . This reaction is prominent for the facile synthesis of α-amino esters, where highly functionalized products are obtained from simple aldehydes, amines, and boronic acid precursors .

- Methods of Application or Experimental Procedures : The Petasis borono-Mannich multicomponent reaction uses ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions . The use of trifluoroborate salts is preferred to boronic acids or boronate esters from a practical standpoint for ease of use and long-term stability .

- Results or Outcomes : The implementation of this concept for the synthesis of optical active α-amino esters has been successful .

Application in Cross-Coupling Reactions

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Potassium trifluoroborates, including Potassium ((cyclohexylamino)methyl)trifluoroborate, are used as primary boron sources in Suzuki–Miyaura-type reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .

- Methods of Application or Experimental Procedures : The Suzuki–Miyaura-type reactions involve the cross-coupling of an organoboron compound (like potassium trifluoroborate) and a halide catalyzed by a palladium(0) complex .

- Results or Outcomes : The use of potassium trifluoroborates in these reactions offers several advantages over traditional boronic acids and esters, such as improved air and moisture stability, and compatibility with strong oxidative conditions .

Application in Perovskite Solar Cells

- Specific Scientific Field : Materials Science

- Summary of the Application : Potassium ((cyclohexylamino)methyl)trifluoroborate is used as an additive in the perovskite precursor solution to enhance the efficiency and stability of inverted perovskite solar cells (PSCs) .

- Methods of Application or Experimental Procedures : The additive is introduced into the perovskite precursor solution. This can effectively passivate defects and improve the extraction of carriers in perovskite films .

- Results or Outcomes : The introduction of this additive resulted in high-quality perovskite films with larger grain size. As a result, highly efficient rigid and flexible p-i-n PSCs with high power conversion efficiencies (PCEs) of 24.99% and 23.48% were obtained, respectively .

Application in Alkyl Transfers

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Potassium trifluoroborate salts, including Potassium ((cyclohexylamino)methyl)trifluoroborate, have emerged as a new class of nucleophilic boron reagents for difficult alkyl transfers . They are used in Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .

- Methods of Application or Experimental Procedures : These organoboron reagents are easily prepared and most are indefinitely stable to air and moisture . Recent advances have focused on the utility of alkyltrifluoroborates in appending alkyl groups selectively and conveniently onto appropriate molecular substructures .

- Results or Outcomes : The use of potassium trifluoroborates in these reactions has been employed in the syntheses of various natural products and biologically significant analogues .

Application in Synthesis of Aliphatic Potassium Acyltrifluoroborates

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Potassium ((cyclohexylamino)methyl)trifluoroborate is used in a one-step synthesis of aliphatic potassium acyltrifluoroborates .

- Methods of Application or Experimental Procedures : The synthesis involves an operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions .

- Results or Outcomes : This method provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .

安全和危害

未来方向

属性

IUPAC Name |

potassium;(cyclohexylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUWPHIATXXXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC1CCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670568 | |

| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium ((cyclohexylamino)methyl)trifluoroborate | |

CAS RN |

888711-52-2 | |

| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)

![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)

![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)

![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)